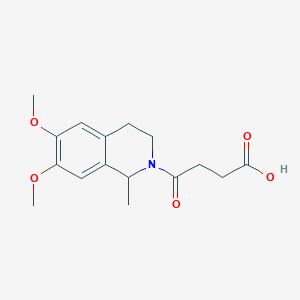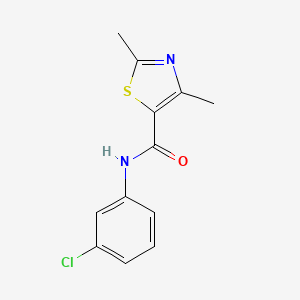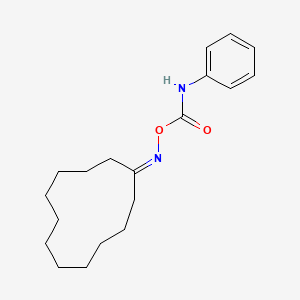
4-(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutanoic acid, also known as DMOBA, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutanoic acid is not fully understood, but it is believed to act through various pathways, including the inhibition of protein synthesis, the induction of apoptosis, and the inhibition of angiogenesis. This compound has also been shown to interact with various receptors, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of oxidative stress, and the inhibition of inflammatory cytokine production. This compound has also been shown to have neuroprotective effects, including the protection of neurons from oxidative stress and the reduction of inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutanoic acid in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis, making it a potential candidate for cancer therapy. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
For research on 4-(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutanoic acid include further studies on its mechanism of action, its potential therapeutic applications in cancer therapy, neuroprotection, and inflammation, and the development of more efficient synthesis methods for this compound. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound could provide valuable insights into its potential clinical applications.
Métodos De Síntesis
4-(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutanoic acid can be synthesized through a multistep process that involves the reaction of 2,3-dimethoxybenzaldehyde with methylamine, followed by cyclization with acetaldehyde and reduction with sodium borohydride. The resulting product is then reacted with diethyl oxalate to form this compound.
Aplicaciones Científicas De Investigación
4-(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutanoic acid has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. In inflammation research, this compound has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in the body.
Propiedades
IUPAC Name |
4-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-10-12-9-14(22-3)13(21-2)8-11(12)6-7-17(10)15(18)4-5-16(19)20/h8-10H,4-7H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUAYNBDEBEVJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C(=O)CCC(=O)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5126866.png)
![N-[3-(3-chlorophenoxy)propyl]-1-butanamine](/img/structure/B5126873.png)

![N-[2-(3-methoxyphenyl)ethyl]-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-3-amine](/img/structure/B5126886.png)


![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-3,3-dimethylpiperidine](/img/structure/B5126908.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5126915.png)

![4-chloro-N-(4-chlorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5126932.png)
![(3aS*,5S*,9aS*)-5-(1,3-benzodioxol-4-yl)-2-(3-chlorobenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5126940.png)
![1-(3,5-dichlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5126957.png)
![dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate](/img/structure/B5126959.png)